1,2,3,5-Tetramethoxybenzol

Übersicht

Beschreibung

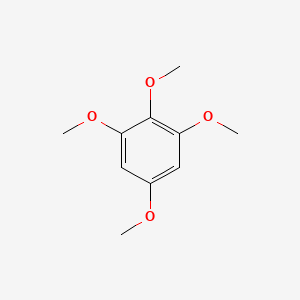

1,2,3,5-Tetramethoxybenzene: is an aromatic hydrocarbon characterized by its four methoxy groups attached to a benzene ring. This compound is widely acknowledged for its utility across multiple domains of chemical research, particularly as a versatile intermediate in the synthesis of complex organic molecules .

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetramethoxybenzene is valuable in various scientific research applications:

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

1,2,3,5-Tetramethoxybenzene (TMB) is a versatile intermediate in the synthesis of complex organic molecules . Its primary targets are the aldehyde and ketone functional groups, where it acts through a mechanism that involves the stabilization of intermediate complexes .

Mode of Action

TMB interacts with its targets (aldehyde and ketone functional groups) by stabilizing intermediate complexes. This stabilization allows for precise detection and analysis of these functional groups .

Biochemical Pathways

Given its role as an intermediate in the synthesis of complex organic molecules, it can be inferred that tmb likely plays a role in various biochemical pathways, particularly those involving aldehydes and ketones .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it is involved in .

Result of Action

The molecular and cellular effects of TMB’s action are largely dependent on the specific biochemical pathways it is involved in. Given its role as an intermediate in the synthesis of complex organic molecules, TMB likely contributes to the formation of various bioactive compounds .

Biochemische Analyse

Biochemical Properties

1,2,3,5-Tetramethoxybenzene plays a significant role in biochemical reactions, particularly in the identification of aldehyde and ketone functional groups. It acts through a mechanism that involves the stabilization of intermediate complexes, allowing for precise detection and analysis . This compound interacts with various enzymes and proteins, including laccase, which catalyzes the oxidation of N-hydroxy compounds . The interaction between 1,2,3,5-Tetramethoxybenzene and laccase is crucial for advancing the methodology and accuracy of chemical analysis in research applications .

Cellular Effects

1,2,3,5-Tetramethoxybenzene influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities .

Molecular Mechanism

At the molecular level, 1,2,3,5-Tetramethoxybenzene exerts its effects through binding interactions with biomolecules. It is employed in specialized analytical chemistry techniques for the identification of aldehyde and ketone functional groups, where it stabilizes intermediate complexes . This stabilization is crucial for the precise detection and analysis of these functional groups, highlighting the compound’s importance in advancing chemical analysis methodologies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,5-Tetramethoxybenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3,5-Tetramethoxybenzene remains stable under various conditions, allowing for consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 1,2,3,5-Tetramethoxybenzene vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications, including medical and industrial uses .

Metabolic Pathways

1,2,3,5-Tetramethoxybenzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, 1,2,3,5-Tetramethoxybenzene is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s applications in research and industry .

Subcellular Localization

1,2,3,5-Tetramethoxybenzene’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its subcellular dynamics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethoxybenzene can be synthesized through various methods. One common approach involves the methylation of 1,2,3,5-tetrahydroxybenzene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of 1,2,3,5-tetramethoxybenzene often involves similar methylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,5-Tetramethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Less oxidized aromatic compounds.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Trimethoxybenzene: Lacks one methoxy group compared to 1,2,3,5-tetramethoxybenzene.

1,2,4,5-Tetramethoxybenzene: Has a different arrangement of methoxy groups on the benzene ring.

Uniqueness: This distinct structure makes it a valuable intermediate in the synthesis of various complex organic molecules .

Eigenschaften

IUPAC Name |

1,2,3,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHYPOOSWQXFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967932 | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-45-9 | |

| Record name | 5333-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do we have about the structural dynamics of TMOB?

A1: X-ray diffraction studies show that in a 2:1 complex with 1,2,4,5-tetracyanobenzene, TMOB molecules arrange themselves in ...CCDCCDCC... columns. [] The distance between the molecular planes of TMOB and 1,2,4,5-tetracyanobenzene is a short 3.186 Å. [] Research using inelastic neutron scattering, Raman, IR, and quasielastic neutron scattering (QENS) combined with density functional theory calculations reveals four distinct librational modes for the methoxy groups in TMOB. [] This data allows for detailed analysis of these movements. Interestingly, the structure of the TMOB molecule is very similar whether isolated or in the complex, suggesting strong intramolecular interactions. []

Q2: Can we glean information about the rotational barriers of the methoxy groups in crystalline TMOB?

A2: Yes, analysis of the QENS spectra reveals three Lorentzians with relative intensities of 1:1:2. [] This finding indicates that of the four unique methoxy groups in the crystalline lattice, the two most hindered ones have very similar barrier heights for rotation. [] This observation is consistent with the packing arrangement observed in the crystal structure.

Q3: How is 1,2,3,5-Tetramethoxybenzene utilized in the synthesis of other compounds?

A3: 1,2,3,5-Tetramethoxybenzene serves as a key starting material in various organic syntheses. For instance, it acts as a precursor in synthesizing polymethoxyflavones. [] The process involves a Friedel-Crafts acylation reaction with pentamethoxybenzene (derived from 1,2,3,5-tetramethoxybenzene) in the presence of In(CF3SO3)3 to yield pentamethoxyacetophenone. [] This acetophenone derivative is then used to synthesize the desired polymethoxyflavones. Additionally, 1,2,3,5-tetramethoxybenzene plays a crucial role in the synthesis of methylpedicinin, a precursor to linderone, a naturally occurring compound. []

Q4: Does 1,2,3,5-Tetramethoxybenzene appear as a product in any analytical techniques?

A4: Yes, 1,2,3,5-Tetramethoxybenzene is a significant product detected in the Thermally assisted hydrolysis and methylation (THM) analysis of tannins extracted from various plant species. [] Specifically, it arises from the prodelphinidin (PD) ring of the tannins. [] This identification assists in characterizing the composition and structure of tannins from diverse plant sources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)